molecular formula C22H20N2O3S B2405052 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 942006-35-1

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No.: B2405052
CAS No.: 942006-35-1
M. Wt: 392.47
InChI Key: REHVWAOXNMXHON-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a quinoline ring system, further linked to a benzamide moiety. The presence of these functional groups endows the compound with a variety of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide typically involves a multi-step process. One common method includes the condensation of benzoic acids with amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green pathway for the preparation of benzamide derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of ultrasonic irradiation and recyclable catalysts can enhance the efficiency and sustainability of the process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and benzamide derivatives, such as:

Uniqueness

What sets N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX, for example, makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c25-22(17-8-3-1-4-9-17)23-19-13-14-21-18(16-19)10-7-15-24(21)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16H,7,10,15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHVWAOXNMXHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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